Cas no 915924-30-0 ((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)

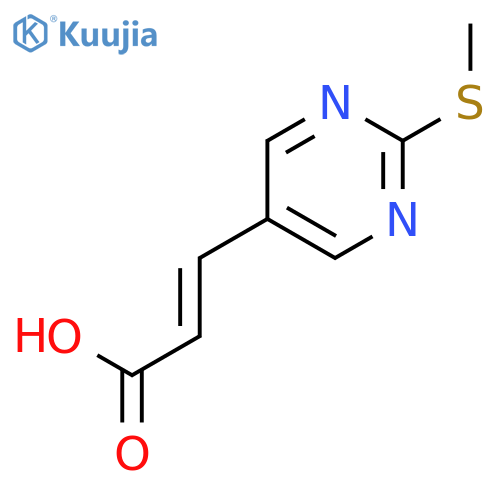

915924-30-0 structure

商品名:(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid

CAS番号:915924-30-0

MF:C8H8N2O2S

メガワット:196.226320266724

MDL:MFCD08691534

CID:877695

(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid 化学的及び物理的性質

名前と識別子

-

- (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid

- (2E)-3-[2-(methylthio)pyrimidin-5-yl]acrylic acid(SALTDATA: FREE)

- (E)-3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid

- 3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid

- ASISCHEM C63390

- (2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid

-

- MDL: MFCD08691534

- インチ: InChI=1S/C8H8N2O2S/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12)/b3-2+

- InChIKey: WPRBLLNMSHVARX-NSCUHMNNSA-N

- ほほえんだ: CSC1=NC=C(/C=C/C(=O)O)C=N1

計算された属性

- せいみつぶんしりょう: 196.03100

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 88.38000

- LogP: 1.29630

(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid セキュリティ情報

(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1236758-5g |

(2E)-3-[2-(METHYLTHIO)PYRIMIDIN-5-YL]ACRYLIC ACID |

915924-30-0 | 95% | 5g |

$515 | 2023-05-17 | |

| abcr | AB216828-1g |

(2E)-3-[2-(Methylthio)-5-pyrimidinyl]acrylic acid, 95%; . |

915924-30-0 | 95% | 1g |

€179.70 | 2025-02-17 | |

| A2B Chem LLC | AD00343-250mg |

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid |

915924-30-0 | 95% | 250mg |

$75.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784128-100mg |

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid |

915924-30-0 | 98% | 100mg |

¥1534.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9445-100mg |

3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid |

915924-30-0 | 95% | 100mg |

¥864.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784128-1g |

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid |

915924-30-0 | 98% | 1g |

¥5478.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9445-250.0mg |

3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid |

915924-30-0 | 95% | 250.0mg |

¥1056.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9445-500.0mg |

3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid |

915924-30-0 | 95% | 500.0mg |

¥1762.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9445-1.0g |

3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid |

915924-30-0 | 95% | 1.0g |

¥2640.0000 | 2024-08-02 | |

| Chemenu | CM281619-5g |

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid |

915924-30-0 | 95% | 5g |

$207 | 2024-07-20 |

(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

915924-30-0 ((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:915924-30-0)(2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid

清らかである:99%

はかる:5g

価格 ($):169.0